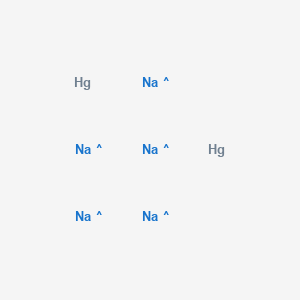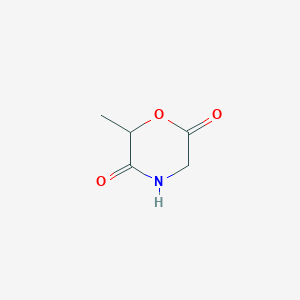
Decyl 4-methoxyphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 4-methoxyphenyl ether is an organic compound with the molecular formula C17H28O2. It is an ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Decyl 4-methoxyphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is typically prepared by reacting decanol with a strong base such as sodium hydride (NaH). The resulting alkoxide ion then reacts with 4-methoxyphenyl halide under controlled conditions to form the desired ether .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Analyse Des Réactions Chimiques
Types of Reactions: Decyl 4-methoxyphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydroiodic acid (HI) or hydrobromic acid (HBr) under reflux conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and phenols.
Applications De Recherche Scientifique
Decyl 4-methoxyphenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of Decyl 4-methoxyphenyl ether involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes, altering their permeability and affecting cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Anisole (Methyl phenyl ether): Anisole is structurally similar but has a methyl group instead of a decyl group. It is commonly used as a precursor in organic synthesis.
Benzyl phenyl ether: This compound has a benzyl group instead of a decyl group and is used in the synthesis of various organic compounds.
Phenoxyethanol: Similar in structure, phenoxyethanol is used as a preservative in cosmetics and pharmaceuticals.
Uniqueness: Decyl 4-methoxyphenyl ether stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and stability. These properties make it particularly useful in industrial applications where long-chain ethers are preferred .
Propriétés
Numéro CAS |
20743-98-0 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-decoxy-4-methoxybenzene |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18-2)12-14-17/h11-14H,3-10,15H2,1-2H3 |
Clé InChI |
WJRIMKYSGLYNDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)

![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)






![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)




